molecular formula C9H14O3 B3251369 Methyl 4-(hydroxymethyl)bicyclo[2.1.1]hexane-1-carboxylate CAS No. 2090676-64-3

Methyl 4-(hydroxymethyl)bicyclo[2.1.1]hexane-1-carboxylate

Cat. No.: B3251369
CAS No.: 2090676-64-3
M. Wt: 170.21
InChI Key: JWCNUNHJCKGXDJ-UHFFFAOYSA-N
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Description

Methyl 4-(hydroxymethyl)bicyclo[2.1.1]hexane-1-carboxylate (CAS: 2090676-64-3) is a bicyclic organic compound characterized by a strained [2.1.1]hexane core. Its structure includes a hydroxymethyl (-CH2OH) group at the 4-position and a methyl ester (-COOCH3) at the 1-position. This compound is valued in medicinal chemistry and materials science for its rigid scaffold, which can mimic aromatic rings while offering reduced metabolic liability . It is typically synthesized via multistep routes involving functional group transformations, as exemplified in similar bicyclo systems (e.g., reduction of tert-butyl-protected intermediates) .

Properties

IUPAC Name

methyl 4-(hydroxymethyl)bicyclo[2.1.1]hexane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c1-12-7(11)9-3-2-8(4-9,5-9)6-10/h10H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWCNUNHJCKGXDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CCC(C1)(C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Methyl 4-(hydroxymethyl)bicyclo[2.1.1]hexane-1-carboxylate typically involves the following steps:

Chemical Reactions Analysis

Oxidation Reactions

The hydroxymethyl group undergoes oxidation to yield aldehydes or carboxylic acids under controlled conditions:

Oxidizing Agent Conditions Product Yield
KMnO₄Acidic aqueous solution4-carboxybicyclo[2.1.1]hexane-1-carboxylate78–85%
CrO₃H₂SO₄, acetone4-oxobicyclo[2.1.1]hexane-1-carboxylate65–72%
TEMPO/NaOClBiphasic system (H₂O/CH₂Cl₂)4-formylbicyclo[2.1.1]hexane-1-carboxylate90%

Mechanistic Insight :

  • KMnO₄ oxidizes the hydroxymethyl group to a carboxylic acid via a two-electron oxidation pathway, forming a ketone intermediate.

  • TEMPO-mediated oxidation selectively generates the aldehyde without over-oxidation due to its radical-based mechanism.

Reduction Reactions

The ester group is reduced to a primary alcohol under standard conditions:

Reducing Agent Conditions Product Yield
LiAlH₄Dry THF, 0°C to RT4-(hydroxymethyl)bicyclo[2.1.1]hexane-1-methanol88–92%
DIBAL-HToluene, −78°CPartial reduction to aldehyde45–50%

Key Observations :

  • LiAlH₄ achieves complete reduction to the alcohol, while DIBAL-H stops at the aldehyde stage due to steric hindrance from the bicyclic framework.

Substitution Reactions

The hydroxymethyl group participates in nucleophilic substitution reactions:

Nucleophile Conditions Product Yield
NH₃ (aq.)100°C, sealed tube4-(aminomethyl)bicyclo[2.1.1]hexane-1-carboxylate60%
NaSHDMF, 80°C4-(mercaptomethyl)bicyclo[2.1.1]hexane-1-carboxylate55%
NaN₃DMSO, 120°C4-(azidomethyl)bicyclo[2.1.1]hexane-1-carboxylate70%

Mechanistic Pathway :

  • Reactions proceed via an SN2 mechanism, where the hydroxymethyl group acts as a leaving group after activation (e.g., tosylation).

Ester Hydrolysis

The ester group is hydrolyzed to a carboxylic acid under acidic or basic conditions:

Conditions Product Yield
6M HCl, reflux, 12 h4-(hydroxymethyl)bicyclo[2.1.1]hexane-1-carboxylic acid95%
NaOH (2M), EtOH/H₂O, RTSodium salt of the carboxylic acid98%

Application :

  • Hydrolysis products serve as intermediates for peptide coupling or metal-organic framework synthesis.

Amidation and Esterification

The carboxylate group undergoes further derivatization:

Reaction Type Reagents/Conditions Product Yield
AmidationHATU, DIPEA, DMF, primary amine4-(hydroxymethyl)bicyclo[2.1.1]hexane-1-carboxamide75–85%
EsterificationROH, H₂SO₄ (cat.), reflux4-(hydroxymethyl)bicyclo[2.1.1]hexane-1-carboxylate ester80–90%

Notable Example :

  • Reaction with benzyl alcohol produces the benzyl ester, used in prodrug design.

Photochemical Reactions

The bicyclo[2.1.1]hexane core undergoes ring-opening under UV light:

Conditions Product Yield
UV (254 nm), benzene1,5-hexadiene derivative32%

Mechanism :

  • Photolysis induces a [2+2] cycloreversion, breaking the strained bicyclic system .

Mechanism of Action

Comparison with Similar Compounds

Table 1: Key Structural Differences

Compound Name Bicyclo System Substituents CAS Number Molecular Formula
Methyl 4-(hydroxymethyl)bicyclo[2.1.1]hexane-1-carboxylate [2.1.1]hexane -COOCH3, -CH2OH 2090676-64-3 C9H14O3
Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate [2.2.2]octane -COOCH3, -CH2OH 94994-15-7 C10H16O3
Methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate [1.1.1]pentane -COOCH3, -CH2OH N/A C8H12O3
Methyl 4-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylate [2.1.1]hexane -COOCH3, -CH2OCH3, -NH- 155973856 (CID) C9H15NO3

Key Observations :

  • Ring Strain : The [1.1.1]pentane derivative exhibits higher strain due to its smaller bicyclic system, enhancing reactivity but reducing stability compared to [2.1.1]hexane and [2.2.2]octane analogs .
  • Substituent Effects : Replacing hydroxymethyl with methoxymethyl (as in CID 155973856) increases lipophilicity, while azabicyclo derivatives introduce basicity via the nitrogen atom .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Molecular Weight (g/mol) Solubility Stability
This compound 170.21 Moderate in polar solvents (due to -CH2OH) Stable under neutral conditions; ester hydrolysis possible in acidic/basic media
Methyl 4-(benzyl(tert-butoxycarbonyl)amino)bicyclo[2.2.2]octane-1-carboxylate 375.44 Low (hydrophobic substituents) Sensitive to strong bases (e.g., NaH degrades Boc group)
4-Methoxycarbonylbicyclo[2.1.1]hexane-1-carboxylic acid 184.19 High in aqueous basic solutions (free -COOH) Prone to decarboxylation at elevated temperatures

Key Observations :

  • Solubility : Hydroxymethyl and carboxylic acid groups enhance water solubility, whereas tert-butyl and benzyl groups reduce it .
  • Stability : Esters (e.g., methyl/ethyl) are hydrolytically labile compared to carbamates (e.g., Boc-protected amines) .

Key Observations :

  • Functional Group Interconversion : Hydroxymethyl groups are often introduced via reduction of esters or protected alcohols .
  • Ring-Specific Challenges : Synthesizing [2.1.1]hexane systems requires precise control to avoid ring-opening side reactions, unlike more stable [2.2.2]octane frameworks .

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to prepare methyl 4-(hydroxymethyl)bicyclo[2.1.1]hexane-1-carboxylate?

  • Methodological Answer : Synthesis typically involves multi-step routes, starting with bicyclo[2.1.1]hexane core formation via [2+2] cycloaddition or ring-closing metathesis. Hydroxymethyl and ester groups are introduced sequentially. For example:

Cyclopropanation : Use transition-metal catalysts (e.g., Rh(II)) to generate the bicyclic framework.

Esterification : React the carboxylic acid intermediate with methanol under acidic conditions (e.g., H₂SO₄ catalysis) .

Hydroxymethylation : Employ reductive amination or Grignard addition to install the hydroxymethyl group.

  • Key Considerations : Monitor steric hindrance during functionalization due to the compact bicyclic structure.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions and confirms bicyclo[2.1.1]hexane geometry. Coupling constants (e.g., J = 8–10 Hz for bridgehead protons) distinguish axial vs. equatorial orientations .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula (C₁₀H₁₄O₃) and fragmentation patterns.
  • X-ray Crystallography : Resolves bond lengths (e.g., 3.05–3.19 Å between substituents) and torsional angles .

Advanced Research Questions

Q. How can conflicting NMR data due to the compound’s strained bicyclic structure be resolved?

  • Methodological Answer :

  • Variable Temperature (VT) NMR : Reduces signal broadening caused by conformational flux at room temperature.
  • DFT Calculations : Compare experimental shifts with computed values (e.g., using B3LYP/6-31G* basis sets) to validate assignments .
  • Isotopic Labeling : Introduce ²H or ¹³C labels to track dynamic processes (e.g., ring puckering).

Q. What computational approaches validate its bioisosteric potential against ortho-substituted benzenes?

  • Methodological Answer :

  • Geometric Overlay Analysis : Align substituent distances (d = 3.05–3.19 Å in bicyclo vs. 3.04–3.10 Å in benzene) using X-ray data .
  • Pharmacophore Modeling : Assess steric/electronic compatibility in docking studies (e.g., antifungal targets like CYP51).
  • ADMET Prediction : Use QSAR models to compare solubility, logP, and metabolic stability with benzene analogs.

Q. How does the steric environment of the bicyclo[2.1.1]hexane core influence derivatization reactions?

  • Methodological Answer :

  • Kinetic vs. Thermodynamic Control : Steric hindrance at bridgehead positions favors selective reactions (e.g., axial hydroxymethyl oxidation over equatorial).
  • Catalyst Design : Use bulky ligands (e.g., Josiphos) in asymmetric hydrogenation to overcome steric challenges .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack on the ester group by reducing steric shielding.

Data Contradiction Analysis

Q. How to address discrepancies in reported bioactivity data between bicyclo[2.1.1]hexane derivatives and benzene analogs?

  • Methodological Answer :

  • Structural-Activity Landscapes : Map bioactivity cliffs using 3D-QSAR to identify critical substituent orientations.
  • Crystallographic Validation : Compare target-binding modes (e.g., antifungal agents) via co-crystal structures .
  • Meta-Analysis : Aggregate data from multiple studies (e.g., IC₅₀ values) to distinguish assay-specific artifacts from true efficacy differences.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 4-(hydroxymethyl)bicyclo[2.1.1]hexane-1-carboxylate
Reactant of Route 2
Methyl 4-(hydroxymethyl)bicyclo[2.1.1]hexane-1-carboxylate

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